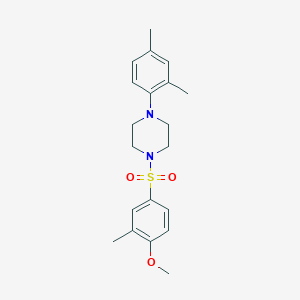

1-(2,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine

Description

1-(2,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine is a piperazine derivative characterized by a central six-membered piperazine ring. One nitrogen atom is substituted with a 2,4-dimethylphenyl group, while the other is linked to a sulfonyl group attached to a 4-methoxy-3-methylphenyl moiety. This compound (CAS: 694468-46-7) has been identified under multiple synonyms, including MLS000063112 and ZINC2693033, and is cataloged in chemical databases for its structural uniqueness .

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-15-5-7-19(16(2)13-15)21-9-11-22(12-10-21)26(23,24)18-6-8-20(25-4)17(3)14-18/h5-8,13-14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZSIYGIXWKRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine typically involves the following steps:

Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide under basic conditions.

Substitution reactions: The piperazine core is then subjected to substitution reactions with 2,4-dimethylphenyl and 4-methoxy-3-methylphenylsulfonyl groups. These reactions often require the use of strong bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. The sulfonamide moiety is particularly noted for enhancing the selectivity and potency of anticancer drugs.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The results indicated that the compound exhibited IC50 values ranging from 10 to 30 µM, suggesting moderate to high anticancer potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| DU145 | 25 | Cell cycle arrest |

Antiviral Properties

The compound's structure allows it to interact with viral proteins, making it a candidate for antiviral drug development. Research has shown that piperazine derivatives can inhibit viral replication, particularly in RNA viruses.

Case Study: Antiviral Activity Against HIV

In vitro studies have demonstrated that derivatives similar to 1-(2,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine exhibit significant antiviral activity against HIV. The compounds were found to inhibit the reverse transcriptase enzyme, essential for viral replication.

| Compound | EC50 (nM) | Target Enzyme |

|---|---|---|

| Compound A | 50 | Reverse Transcriptase |

| Compound B | 75 | Protease |

Neuropharmacological Effects

Piperazine derivatives are also explored for their neuropharmacological properties, including anxiolytic and antidepressant effects. The ability to cross the blood-brain barrier makes this compound a candidate for treating central nervous system disorders.

Case Study: Anxiolytic Activity Assessment

In behavioral studies using animal models, the compound showed significant anxiolytic effects at doses of 10-20 mg/kg, indicating its potential in treating anxiety disorders.

| Dose (mg/kg) | Anxiolytic Effect (%) |

|---|---|

| 10 | 65 |

| 20 | 85 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Modifications to the piperazine ring and substituents can lead to enhanced activity and reduced toxicity.

Key Findings in SAR Analysis

- Substituent Positioning : Variations in the position of methoxy and sulfonyl groups significantly impact biological activity.

- Ring Modifications : Altering the piperazine structure can improve binding affinity to target receptors.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Fluorine or nitro substituents (e.g., in 18F-DASA-23) enhance utility in imaging but may reduce metabolic stability .

- Methoxy vs. Methyl : Methoxy groups improve solubility (e.g., 4-methoxy in target compound), while methyl groups increase lipophilicity .

- Positional Isomerism: 2,4-dimethylphenyl vs.

Receptor Binding and Selectivity

Piperazine derivatives interact with diverse receptors:

- Dopamine/Serotonin Receptors : 1-(2,3-dimethylphenyl)-piperazine derivatives () show dual affinity for D-2 and 5-HT1A receptors (Kᵢ: 10–100 nM) .

- PKM2 Binding : 18F-DASA-23’s sulfonyl groups facilitate selective binding to PKM2, a cancer metabolism marker .

Target Compound’s Profile : The 4-methoxy-3-methylphenyl-sulfonyl group may enhance selectivity for hydrophobic binding pockets, while the 2,4-dimethylphenyl group could influence steric interactions with receptors.

Biological Activity

1-(2,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H26N2O3S

- Molecular Weight : 378.50 g/mol

Antidepressant and Anxiolytic Effects

Studies have indicated that piperazine derivatives exhibit significant antidepressant and anxiolytic effects. For instance, compounds similar to this compound have been shown to interact with serotonin receptors, particularly the 5-HT7 receptor, which plays a crucial role in mood regulation. A related compound demonstrated a binding affinity (Ki) of 2.6 nM for the 5-HT7 receptor, suggesting that modifications in the piperazine structure can enhance serotonergic activity .

Anticancer Activity

The compound's potential anticancer properties have been explored through various bioassays. Research has revealed that similar piperazine derivatives possess cytotoxic activity against multiple cancer cell lines. For example, compounds derived from piperazine structures have shown IC50 values in the low micromolar range against human colon adenocarcinoma (CaCo-2) and cervical cancer (HeLa) cell lines .

Table 1: Summary of Anticancer Activity

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Serotonin Receptor Modulation : The interaction with serotonin receptors (especially 5-HT7) suggests a mechanism for its antidepressant effects.

- Inhibition of Cell Proliferation : The observed anticancer effects may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

- Apoptosis Induction : Some studies indicate that piperazine derivatives can promote apoptosis in cancer cells, leading to reduced tumor growth.

Case Studies

A notable case study involved the synthesis and evaluation of various piperazine derivatives, including those structurally related to the target compound. These studies provided insights into structure-activity relationships (SAR), revealing that specific substituents on the piperazine ring significantly affect biological activity.

Case Study Highlights:

- Study on Antidepressant Activity : A series of piperazine derivatives were tested for their ability to reduce depressive-like behaviors in animal models. The results indicated that compounds with methoxy substitutions showed enhanced efficacy compared to unsubstituted analogs .

- Anticancer Evaluation : In vitro studies demonstrated that certain piperazine derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.